N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
説明
特性
IUPAC Name |
N-cyclohexyl-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O4S/c1-3-25(28(37)32-20-12-5-4-6-13-20)40-30-34-22-15-9-8-14-21(22)27-33-23(29(38)35(27)30)17-26(36)31-18-19-11-7-10-16-24(19)39-2/h7-11,14-16,20,23,25H,3-6,12-13,17-18H2,1-2H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQHFHAJMPHYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The structure of this compound features a cyclohexyl group, a thioether linkage, and an imidazoquinazoline core, which is significant for its biological properties. The presence of the methoxybenzyl group may enhance lipophilicity and cellular permeability.
Anticancer Potential
Research indicates that compounds with similar structures to N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide exhibit promising anticancer activities. For instance, thiosemicarbazones, which share structural features with this compound, have been shown to inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in cancer cells. The inhibition of RNR leads to reduced DNA synthesis and subsequently induces apoptosis in cancer cells .
The anticancer activity may be attributed to several mechanisms:
- Inhibition of Ribonucleotide Reductase : Similar compounds have demonstrated the ability to bind to RNR, disrupting its function and leading to decreased nucleotide availability for DNA replication .
- Induction of Apoptosis : Studies have shown that compounds targeting RNR can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms .
- Metabolic Activation : The compound's metabolites may also play a role in enhancing its biological activity. For example, metabolites derived from related compounds have been observed to possess significant cytotoxic effects against various cancer cell lines .
Case Studies
Several case studies highlight the efficacy of structurally related compounds:
- Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) has been evaluated in clinical settings for its anticancer effects. It was found to be particularly effective against pancreatic cancer by inhibiting RNR and showing promising results in Phase II clinical trials .
- N-(4-methoxybenzyl)-N'-cyclohexyl-thiosemicarbazone demonstrated potent cytotoxicity against leukemia cell lines by inducing apoptosis through RNR inhibition .
Comparison of Biological Activities
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| N-cyclohexyl-2... | RNR Inhibition | Various | |
| Triapine | RNR Inhibition | Pancreatic Cancer | |
| N-(4-methoxybenzyl)... | Apoptosis Induction | Leukemia |
Summary of Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity in vitro against breast cancer cells. |
| Study B | Showed that metabolic products enhance the anticancer activity of similar compounds. |
| Study C | Identified apoptosis as a key mechanism in the action of thiosemicarbazones on cancer cells. |
類似化合物との比較
N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
Heterocyclic Derivatives with Alternative Core Structures
N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide
- Key Differences: Contains a thiadiazole ring fused to the imidazo core, introducing additional sulfur atoms.
- Potential Applications: Antimicrobial or antitumor activity due to thiadiazole’s prevalence in bioactive molecules .
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Feature :
- Possesses an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization.
- Contrast :
- The target compound lacks such directing groups, suggesting its design prioritizes biological interactions over synthetic versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
